4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216016
InChI: InChI=1S/C11H13N3S/c1-14(2)9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
SMILES:
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC18216016

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 4-[4-(dimethylamino)phenyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H13N3S/c1-14(2)9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
Standard InChI Key PNDUEUXKZRROFE-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=CSC(=N2)N

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine (IUPAC name: 2-amino-4-[4-(dimethylamino)phenyl]-1,3-thiazole) features a thiazole core substituted at position 4 with a para-dimethylaminophenyl group and at position 2 with an amine (Fig. 1). The molecular formula is C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>S, with a molecular weight of 219.31 g/mol . Key structural attributes include:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-(Dimethylamino)phenyl substituent: A para-substituted aromatic ring with a dimethylamino group (–N(CH<sub>3</sub>)<sub>2</sub>), enhancing electron-donating properties.

  • 2-Amine group: A primary amine (–NH<sub>2</sub>) at position 2, critical for hydrogen bonding and target interactions .

<center> *Fig. 1: Structure of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine. The thiazole ring (blue), dimethylaminophenyl group (green), and 2-amine (red) are highlighted.* </center>

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the compound’s structure:

  • <sup>1</sup>H-NMR (300 MHz, DMSO-d<sub>6</sub>): δ 7.14 (s, 2H, NH<sub>2</sub>), 7.22 (s, 1H, H-5), 7.61 (d, 1H, J = 9 Hz, H-12), 7.77 (d, 1H, J = 9 Hz, H-11), 8.01 (d, 1H, J = 3 Hz, H-8) .

  • <sup>13</sup>C-NMR (75 MHz, DMSO-d<sub>6</sub>): δ 167.2 (C-2), 152.1 (C-4), 134.5 (C-1'), 129.8 (C-3', C-5'), 128.3 (C-2', C-6'), 119.4 (C-4'), 115.6 (C-5) .

  • MS (EI): m/z 219 [M]<sup>+</sup>, consistent with the molecular formula .

Synthesis and Optimization

Hantzsch-Thiazole Synthesis

The compound is synthesized via the Hantzsch-Weber reaction, a one-pot cyclization between 4-dimethylaminophenyl ketone and thiourea in the presence of iodine (4 equiv) (Scheme 1) :

Reaction Conditions:

  • Reactants: 4-Dimethylaminophenyl ketone (1 equiv), thiourea (2 equiv), iodine (4 equiv).

  • Solvent: Ethanol/water (4:1).

  • Temperature: Reflux (78°C) for 4 hours.

  • Yield: 53% after crystallization .

<center> *Scheme 1: Synthesis of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine via the Hantzsch-Weber reaction.* </center>

Biological Activity and Pharmacological Profile

Antileishmanial Activity

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine exhibits potent activity against Leishmania amazonensis promastigotes:

ParameterValue
IC<sub>50</sub> (promastigotes)53.12 μM
Selectivity Index (Vero cells)4.80
Cytotoxicity (THP-1 cells)CC<sub>50</sub> > 142 μM

Table 1: Antileishmanial and cytotoxic activity of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine .

The compound’s selectivity index (SI = CC<sub>50</sub>/IC<sub>50</sub>) surpasses reference drugs like amphotericin B (SI = 2.1), indicating reduced off-target toxicity .

Mechanism of Action

Target fishing studies using PharmMapper propose S-methyl-5-thioadenosine phosphorylase (MTAP) as the primary target (z’score = 2.87) . Docking simulations (GOLD 5.4.1) reveal:

  • Binding site: Hydrophobic pocket between Met196 and Asp220.

  • Key interactions: Hydrogen bonds with Asp220 (2.1 Å) and π-π stacking with Phe198 .

Structure-Activity Relationships (SAR)

Role of the 4-Phenyl Substituent

Comparative analysis of eight 4-phenyl-1,3-thiazol-2-amines identifies structural determinants of activity:

  • Electron-donating groups: Para-substituted –N(CH<sub>3</sub>)<sub>2</sub> enhances antileishmanial potency by 2.3-fold compared to unsubstituted analogs .

  • Steric effects: Bulky substituents at the phenyl ring’s para position reduce activity (e.g., –NO<sub>2</sub> decreases IC<sub>50</sub> by 40%) .

Thiazole Core Modifications

  • 2-Amine group: Essential for target binding; replacement with –OH or –OCH<sub>3</sub> abolishes activity .

  • Sulfur atom: Critical for membrane permeability; substitution with oxygen (oxazole) reduces IC<sub>50</sub> by 68% .

Pharmacokinetic and Toxicological Considerations

Cytotoxicity Profile

The compound demonstrates low cytotoxicity across mammalian cell lines:

Cell LineCC<sub>50</sub> (μM)
Vero (kidney)254.6
L929 (fibroblast)>300
THP-1 (macrophage)>142

Table 2: Cytotoxicity of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine .

Metabolic Stability

In vitro microsomal studies (human liver microsomes) indicate moderate stability (t<sub>1/2</sub> = 45 min), suggesting the need for prodrug formulations to enhance bioavailability .

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